3-Mercaptopropionate

Description

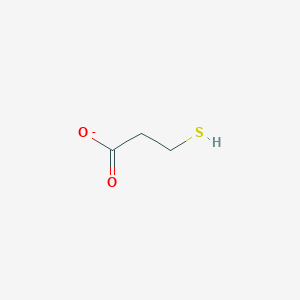

Structure

3D Structure

Properties

IUPAC Name |

3-sulfanylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2S/c4-3(5)1-2-6/h6H,1-2H2,(H,4,5)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIDEFUBRARXTE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5O2S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Mercaptopropionic Acid: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptopropionic acid (3-MPA) is a bifunctional organic compound featuring both a thiol (-SH) and a carboxylic acid (-COOH) group.[1][2][3] This unique structure makes it a versatile molecule in a variety of scientific and industrial applications, ranging from materials science to biochemistry.[1][3] It is a colorless to pale yellow liquid with a characteristic strong, sulfide-like odor.[4][5][6] 3-MPA is utilized as a fundamental building block in the synthesis of pharmaceuticals, a stabilizer in polymers like PVC, and a capping agent for the synthesis of nanoparticles.[3][5] In the realm of biomedical research, it is known for its role as an enzyme inhibitor, particularly of glutamate (B1630785) decarboxylase.[2][7] This guide provides a comprehensive overview of the physical and chemical properties of 3-mercaptopropionic acid, detailed experimental protocols for its key applications, and visualizations of relevant biochemical pathways and experimental workflows.

Physical and Chemical Properties

The dual functionality of 3-mercaptopropionic acid governs its physical and chemical behavior. It is soluble in water and various organic solvents such as alcohol, benzene, and ether.[1][4] The presence of both an acidic carboxylic group and a reactive thiol group allows it to participate in a wide range of chemical reactions.[7]

General and Physical Properties

| Property | Value |

| Molecular Formula | C₃H₆O₂S[8][9] |

| Molecular Weight | 106.14 g/mol [3][5] |

| Appearance | Colorless to pale yellow, clear oily liquid[10][11] |

| Odor | Strong, acrid, sulfide-like[4] |

| Density | 1.218 g/mL at 25 °C[1][12] |

| Melting Point | 15-18 °C[1][8] |

| Boiling Point | 110-111 °C at 15 mmHg[1][8] |

| Flash Point | 93 °C (closed cup)[4][13] |

| Refractive Index | n20/D 1.492[1][12] |

| Vapor Pressure | 0.04 mmHg at 20 °C[12][14] |

| Solubility | Soluble in water, alcohol, benzene, and ether[4] |

Acid-Base and Reactivity Properties

| Property | Value |

| pKa (Carboxylic Acid) | ~4.34[2] |

| pKa (Thiol) | 10.84[3][6][8] |

| Reactivity | The thiol group can undergo oxidation to form disulfides. The carboxylic acid group can participate in esterification and amidation reactions.[7] |

Key Experimental Protocols

Synthesis of 3-Mercaptopropionic Acid-Capped Gold Nanoparticles

This protocol describes a single-phase reduction method for synthesizing gold nanoparticles (AuNPs) capped with 3-mercaptopropionic acid.

Materials:

-

Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)

-

3-Mercaptopropionic acid (3-MPA)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Deionized water

Procedure:

-

Dissolve 300 mg (0.76 mmol) of hydrogen tetrachloroaurate (B171879) trihydrate and 157 µL (1.8 mmol) of 3-mercaptopropionic acid in 150 mL of methanol with vigorous stirring.[5]

-

Freshly prepare a 12 mmol aqueous solution of sodium borohydride.[5]

-

Carefully add 30 mL of the sodium borohydride solution dropwise to the gold and 3-MPA solution while maintaining vigorous stirring.[5]

-

The color of the solution will change, indicating the formation of gold nanoparticles.

-

Continue stirring for an additional 2 hours to ensure the reaction is complete.

-

The resulting nanoparticle solution can be purified by centrifugation and redispersion in a suitable solvent to remove unreacted starting materials.

Formation of a Self-Assembled Monolayer (SAM) on a Gold Surface

This protocol outlines the steps for creating a self-assembled monolayer of 3-mercaptopropionic acid on a gold substrate.

Materials:

-

Gold-coated substrate (e.g., glass slide, silicon wafer)

-

3-Mercaptopropionic acid (3-MPA)

-

Ethanol (B145695) (or another suitable solvent)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.

-

Deionized water

-

Nitrogen gas

Procedure:

-

Clean the gold substrate by immersing it in piranha solution for 1 minute to remove organic contaminants. (Safety note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the substrate thoroughly with deionized water and then with ethanol.

-

Dry the substrate under a stream of nitrogen gas.

-

Prepare a 1 mM solution of 3-mercaptopropionic acid in ethanol.

-

Immerse the clean, dry gold substrate in the 3-MPA solution for 12-24 hours at room temperature.[15] During this time, the thiol groups of the 3-MPA molecules will chemisorb onto the gold surface, forming a stable Au-S bond and leading to the formation of a densely packed monolayer.

-

After the incubation period, remove the substrate from the solution and rinse it thoroughly with ethanol to remove any non-specifically adsorbed molecules.

-

Dry the substrate again under a stream of nitrogen gas. The substrate is now functionalized with a self-assembled monolayer of 3-mercaptopropionic acid.

Quantification of 3-Mercaptopropionic Acid by HPLC

This method is for the sensitive determination of 3-MPA based on pre-column derivatization with monobromobimane (B13751) (mBBr) and analysis by high-performance liquid chromatography (HPLC) with fluorescence detection.[4]

Materials and Reagents:

-

3-Mercaptopropionic acid (3-MPA) standard solutions

-

Monobromobimane (mBBr)

-

Tris-HCl buffer (pH 8.0)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

Instrumentation:

-

HPLC system equipped with a fluorescence detector

-

C18 analytical column

Procedure:

-

Derivatization:

-

In a microcentrifuge tube, mix your sample (or standard) with Tris-HCl buffer.

-

Add the mBBr derivatizing agent. The thiol group of 3-MPA will react with mBBr to form a fluorescent derivative.

-

Incubate the mixture in the dark at a controlled temperature to allow the reaction to proceed to completion.

-

-

HPLC Analysis:

-

Inject a known volume (e.g., 10 µL) of the derivatized sample onto the HPLC system.[4]

-

Perform chromatographic separation on a C18 column using a gradient elution with a mobile phase consisting of an aqueous formic acid solution and an organic solvent like acetonitrile or methanol.

-

Detect the fluorescent 3-MPA derivative using a fluorescence detector with appropriate excitation and emission wavelengths.

-

-

Quantification:

-

Create a calibration curve by analyzing a series of derivatized 3-MPA standards of known concentrations.

-

Determine the concentration of 3-MPA in the unknown samples by comparing their peak areas to the calibration curve.

-

Visualizations of Key Processes

Inhibition of GABA Synthesis

3-Mercaptopropionic acid acts as a competitive inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[2][16] This inhibition leads to a decrease in GABA levels in the brain.[6]

Caption: Inhibition of Glutamate Decarboxylase (GAD) by 3-Mercaptopropionic Acid.

Nanoparticle Functionalization Workflow

The bifunctional nature of 3-mercaptopropionic acid makes it an excellent linker molecule for the surface functionalization of nanoparticles, particularly gold nanoparticles.[17]

Caption: Workflow for the functionalization of gold nanoparticles with 3-MPA.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications. | Semantic Scholar [semanticscholar.org]

- 4. Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Effects of the glutamic acid decarboxylase inhibitor 3-mercaptopropionic acid on the synthesis of brain GABA in vivo and postmortally - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of glutamate decarboxylase activity by 3-mercaptopropionic acid has different time course in the immature and adult rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. db-thueringen.de [db-thueringen.de]

- 12. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of glutamate decarboxylase (GAD) by ethyl ketopentenoate (EKP) induces treatment-resistant epileptic seizures in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nuclear penetration of surface functionalized gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Mercaptopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis protocols for 3-mercaptopropionic acid (3-MPA), a critical bifunctional molecule utilized in various fields, including polymer chemistry, nanotechnology, and pharmaceuticals. This document details the most prevalent industrial and laboratory-scale synthesis methodologies, presenting quantitative data in structured tables and offering detailed experimental protocols. Furthermore, visual diagrams generated using Graphviz are provided to illustrate the core synthesis pathways and experimental workflows.

Introduction

3-Mercaptopropionic acid (HSCH₂CH₂COOH) is an organosulfur compound featuring both a thiol and a carboxylic acid functional group. This unique structure allows it to participate in a wide array of chemical reactions, making it a versatile building block in organic synthesis. Its applications range from acting as a chain transfer agent in polymerization to functioning as a capping agent for nanoparticles and an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2] This guide focuses on the practical synthesis of 3-MPA, providing the necessary details for its preparation in both industrial and laboratory settings.

Primary Synthesis Routes

The synthesis of 3-mercaptopropionic acid can be broadly categorized into several key methods, each with its own set of advantages and applications. The most prominent of these are:

-

Michael Addition of Hydrogen Sulfide (B99878) to Acrylic Acid: This is the dominant industrial method, favored for its atom economy and the use of readily available starting materials.[3]

-

Nucleophilic Substitution of 3-Halopropionic Acids: A common laboratory approach involving the displacement of a halide with a sulfur nucleophile.

-

Hydrolysis of 3-Mercaptopropionitrile: This method utilizes acrylonitrile (B1666552) as a precursor, which is first converted to the corresponding thiol nitrile before hydrolysis.[2][4]

-

Reduction of 3,3'-Dithiodipropionic Acid: A straightforward reduction method to cleave the disulfide bond and yield the desired thiol.[3]

The following sections will delve into the specifics of these synthetic strategies.

Michael Addition of Hydrogen Sulfide to Acrylic Acid

This method is the cornerstone of industrial 3-MPA production.[3] It involves the conjugate addition of hydrogen sulfide across the double bond of acrylic acid, typically facilitated by a base catalyst.

Experimental Protocol: Catalytic Addition of H₂S to Acrylic Acid

Objective: To synthesize 3-mercaptopropionic acid via the catalyzed addition of hydrogen sulfide to acrylic acid. This protocol is based on industrial processes that achieve high yields and selectivity.[3][5]

Reagents:

-

Acrylic Acid (CH₂=CHCOOH)

-

Hydrogen Sulfide (H₂S)

-

Guanidine-functionalized polystyrene-divinylbenzene resin (catalyst)[3][5]

-

Dimethylformamide (DMF) (solvent)[3]

Apparatus:

-

High-pressure stainless-steel autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls.

Procedure:

-

The reactor is charged with acrylic acid, the guanidine-functionalized solid support catalyst, and dimethylformamide.[3][5]

-

The reactor is sealed and purged with nitrogen to remove any residual air.

-

Hydrogen sulfide is introduced into the reactor, and the pressure is raised to the desired level (typically 15-35 bar).[3]

-

The reaction mixture is heated to a temperature between 30°C and 110°C with continuous stirring.[3][5]

-

The reaction is monitored for the consumption of acrylic acid. The process can be run continuously or in batches.

-

Upon completion, the reactor is cooled, and the excess hydrogen sulfide is carefully vented.

-

The solid catalyst is recovered by filtration for reuse.[3]

-

The solvent is removed from the product mixture under reduced pressure.

Purification:

-

The crude 3-mercaptopropionic acid is purified by vacuum distillation (boiling point 110–111 °C at 15 mmHg) to yield a colorless to yellowish liquid.[3]

Data Presentation: Reaction Parameters

| Parameter | Value | Reference |

| Temperature | 30–110 °C | [3][5] |

| Pressure | 15–35 bar | [3] |

| H₂S:Acrylic Acid Molar Ratio | 3–10 | [3] |

| Catalyst Loading (% weight to acrylic acid) | 10–70% | [5] |

| Solvent | Dimethylformamide (DMF) | [3] |

| Yield | > 90% | [3] |

| Selectivity | 93–94% | [3] |

Workflow Diagram

References

- 1. atamankimya.com [atamankimya.com]

- 2. atamankimya.com [atamankimya.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Method for producing 3-mercaptopropionic acid, and methods using same for producing carboxylic acid ester compound having mercapto group and thiourethane-based optical material | TREA [trea.com]

- 5. US5877349A - Process for the synthesis of 3-mercaptopropionic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Mercaptopropionic Acid and Its Derivatives for Researchers and Drug Development Professionals

Introduction

3-Mercaptopropionic acid (3-MPA) is a versatile bifunctional molecule containing both a thiol and a carboxylic acid group.[1][2] This unique structure makes it a valuable building block in a wide array of applications, from polymer chemistry and nanotechnology to pharmaceutical development.[3][4][5] In the realm of life sciences, 3-MPA and its derivatives are of particular interest due to their diverse biological activities, most notably as enzyme inhibitors. This technical guide provides a comprehensive overview of 3-mercaptopropionic acid, its key derivatives, their synthesis, and their biological implications, with a focus on applications relevant to researchers, scientists, and drug development professionals.

Chemical and Physical Properties

3-Mercaptopropionic acid is a colorless oil with a characteristic thiol odor.[4] Its bifunctionality allows for a wide range of chemical modifications at both the thiol and carboxylic acid moieties.

| Property | Value | Reference |

| Molecular Formula | C₃H₆O₂S | [4] |

| Molecular Weight | 106.14 g/mol | [2] |

| Melting Point | 16.9 °C | [2] |

| Boiling Point | 111 °C at 15 mmHg | [2] |

| Density | 1.218 g/mL | [2] |

| pKa (Carboxylic Acid) | ~4.34 | [4] |

| pKa (Thiol) | ~10.84 | [4] |

Synthesis of 3-Mercaptopropionic Acid and Its Derivatives

The primary industrial synthesis of 3-mercaptopropionic acid involves the addition of hydrogen sulfide (B99878) to acrylic acid.[2][4] Various laboratory-scale and industrial methods have been developed to optimize yield and purity.

General Synthesis of 3-Mercaptopropionic Acid

A common laboratory method involves the reaction of sodium acrylate (B77674) with sodium hydrosulfide (B80085). The reaction is typically carried out in an aqueous solution under pressure. Subsequent acidification yields 3-mercaptopropionic acid.[4]

Experimental Protocols

Protocol 1: Synthesis of 3-Mercaptopropionic Acid[4][6]

Materials:

-

Sodium acrylate

-

Sodium hydrosulfide or sodium sulfide

-

Sulfuric acid

-

Water

Procedure:

-

In a suitable pressure reactor, dissolve sodium acrylate and sodium hydrosulfide/sulfide in water.

-

Heat the mixture to 50-110°C under a pressure of 0.15-0.2 MPa for 1-2 hours.

-

Cool the reaction mixture to induce crystallization of the sodium salt of 3-mercaptopropionic acid.

-

Isolate the crystals by filtration.

-

Acidify the crystals with sulfuric acid at a temperature of approximately 60°C for 1-1.5 hours to obtain the 3-mercaptopropionic acid solution.

-

The product can be further purified by extraction and distillation.

The versatility of 3-MPA's functional groups allows for the straightforward synthesis of a variety of derivatives, including esters and amides. These derivatives are central to many of its applications.

Protocol 2: Synthesis of Pentaerythritol (B129877) Tetrakis(3-mercaptopropionate) (PETMP)

Pentaerythritol tetrakis(this compound) is a widely used crosslinking agent in polymer chemistry. Its synthesis involves the esterification of pentaerythritol with 3-mercaptopropionic acid.

Method A: Direct Esterification [4]

Materials:

-

Pentaerythritol

-

3-Mercaptopropionic acid

-

Acylating agent (e.g., thionyl chloride)

-

Organic base catalyst (e.g., triethylamine)

-

Solvent (e.g., toluene)

Procedure:

-

In a reaction vessel, combine pentaerythritol, an excess of 3-mercaptopropionic acid, and a suitable solvent like toluene.

-

Add an organic base catalyst, such as triethylamine.

-

Slowly add an acylating agent, like thionyl chloride, to the mixture.

-

Reflux the reaction mixture, with azeotropic removal of water, until the reaction is complete (monitored by techniques like TLC or LC-MS).

-

After cooling, wash the organic phase with water and brine.

-

Dry the organic phase over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product, for example by column chromatography, to achieve high purity (>94%).[4]

Protocol 3: Amide Synthesis from 3-Mercaptopropionic Acid[5]

The carboxylic acid group of 3-MPA can be activated to facilitate amide bond formation with various amines.

Materials:

-

3-Mercaptopropionic acid

-

Amine of interest

-

Coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC)

-

Catalyst (e.g., 4-dimethylaminopyridine (B28879) - DMAP)

-

Solvent (e.g., dichloromethane)

Procedure:

-

Dissolve 3-mercaptopropionic acid, the desired amine, and DMAP in dichloromethane (B109758).

-

Cool the solution in an ice bath.

-

Add a solution of DCC in dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction for completion.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with a dilute acid solution, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer and concentrate it under reduced pressure to yield the amide derivative.

Biological Activity and Applications in Drug Development

The biological effects of 3-MPA and its derivatives are primarily attributed to their ability to interact with and inhibit specific enzymes.

Inhibition of Glutamate (B1630785) Decarboxylase (GAD)

The most well-documented biological activity of 3-MPA is its role as a competitive inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from glutamate.[2][4] By inhibiting GAD, 3-MPA reduces GABA levels in the brain, leading to a state of neuronal hyperexcitability, which can manifest as convulsions in experimental models.[2][4] This property makes 3-MPA a valuable tool for studying the GABAergic system and epilepsy.

Protocol 4: Glutamate Decarboxylase (GAD) Inhibition Assay

A common method to assess GAD activity and its inhibition is to measure the production of GABA from glutamate.

Materials:

-

Brain tissue homogenate (as a source of GAD)

-

L-Glutamic acid (substrate)

-

3-Mercaptopropionic acid (inhibitor)

-

Dansyl chloride (for derivatization)

-

HPLC system with a UV or fluorescence detector

Procedure:

-

Prepare a crude brain homogenate from the tissue of interest in a suitable buffer.

-

Pre-incubate the homogenate with varying concentrations of 3-MPA or a vehicle control.

-

Initiate the enzymatic reaction by adding L-glutamic acid.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Terminate the reaction, for example, by adding acid.

-

Derivatize the GABA produced with dansyl chloride to make it detectable by HPLC.

-

Quantify the amount of dansyl-GABA using a calibrated HPLC method.

-

Calculate the percentage of GAD inhibition for each concentration of 3-MPA and determine the IC₅₀ value.

Angiotensin-Converting Enzyme (ACE) Inhibition

Certain derivatives of 3-mercaptopropionic acid have been developed as potent inhibitors of angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure. Captopril, the first orally active ACE inhibitor, is a well-known example of a drug molecule that incorporates a thiol group, similar to that in 3-MPA, for binding to the zinc ion in the active site of ACE.[6]

One notable derivative, (2R, 4R)-2-(2-hydroxyphenyl)-3-(3-mercaptopropionyl)-4-thiazolidinecarboxylic acid (SA446), has demonstrated potent ACE inhibition.[6]

| Compound | Target | IC₅₀ | Reference |

| SA446 | Rabbit Lung ACE | 6 nM | [6] |

Other Potential Applications

The unique chemical properties of 3-MPA and its derivatives suggest their potential in various other therapeutic areas:

-

Antiviral and Antibiotic Agents: The reactivity of the thiol group can be exploited in the design of molecules that interfere with viral or bacterial enzymes.[3]

-

Antioxidants: The thiol group can act as a reducing agent and scavenger of reactive oxygen species.[3]

-

Nanoparticle Functionalization for Drug Delivery: 3-MPA is widely used to functionalize the surface of nanoparticles, such as gold or iron oxide nanoparticles. The thiol group provides a strong anchor to the nanoparticle surface, while the carboxylic acid group can be used to attach drugs or targeting ligands for controlled drug delivery.

Signaling Pathways

While the primary established mechanism of action for 3-MPA is the inhibition of GAD in the GABAergic pathway, the broader effects of its derivatives on other cellular signaling cascades are an area of ongoing research. Given the importance of thiol-containing molecules in cellular redox signaling and the ability of 3-MPA derivatives to inhibit metalloenzymes, it is plausible that they may also modulate other pathways, such as:

-

MAPK Signaling Pathway: This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. The redox state of the cell can influence MAPK signaling, and thiol-containing compounds could potentially modulate this pathway.

-

NF-κB Signaling Pathway: This pathway is a key regulator of inflammation and cell survival. The activity of NF-κB can be sensitive to cellular redox status, suggesting a potential for interaction with thiol-active compounds.

-

Apoptosis: The induction of apoptosis is a critical process in development and disease. The balance of pro- and anti-apoptotic proteins can be influenced by cellular stress and redox signaling, areas where 3-MPA derivatives might have an effect.

Further research is required to elucidate the specific interactions of 3-mercaptopropionic acid and its derivatives with these and other signaling pathways to fully understand their therapeutic potential and toxicological profiles.

Conclusion

3-Mercaptopropionic acid is a foundational molecule with significant potential in research and drug development. Its straightforward synthesis and the versatility of its dual functional groups allow for the creation of a diverse library of derivatives. While its role as a GAD inhibitor is well-characterized, the exploration of its derivatives as inhibitors of other enzymes, such as ACE, highlights the broader therapeutic possibilities. Future investigations into the detailed mechanisms of action and the impact on various cellular signaling pathways will be crucial for unlocking the full potential of this class of compounds in medicine.

References

- 1. 3-Mercaptopropionic Acid | C3H6O2S | CID 6514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. grokipedia.com [grokipedia.com]

- 5. atamankimya.com [atamankimya.com]

- 6. A new potent inhibitor of converting enzyme: (2R,4R)-2-(2-hydroxyphenyl)-3-(3-mercaptopropionyl)-4-thiazolidinecarboxylic acid(SA446) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Mercaptopropionic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-mercaptopropionic acid (3-MPA), a bifunctional organic compound containing both a thiol and a carboxylic acid group. This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for the characterization and analysis of 3-MPA. The guide details experimental protocols and presents key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) analyses. Additionally, it includes visualizations of relevant chemical processes involving 3-MPA to facilitate a deeper understanding of its chemical behavior.

Introduction

3-Mercaptopropionic acid (HSCH₂CH₂COOH) is a versatile molecule with significant applications in various scientific and industrial fields. Its dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable component in the synthesis of pharmaceuticals, polymers, and as a capping agent for nanoparticles.[1][2] Accurate and thorough characterization of 3-MPA is crucial for its effective application, and spectroscopic methods are the primary tools for achieving this. This guide offers an in-depth look at the spectroscopic signature of 3-MPA and provides standardized protocols for its analysis.

Spectroscopic Data

The following sections summarize the key quantitative data obtained from various spectroscopic analyses of 3-mercaptopropionic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 3-MPA. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide distinct signals corresponding to the different chemical environments of the nuclei within the molecule.

Table 1: ¹H NMR Spectroscopic Data for 3-Mercaptopropionic Acid [3][4]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~2.75 | Triplet | -CH₂-S |

| ~2.65 | Triplet | -CH₂-C=O |

| ~1.6 (broad) | Singlet | -SH |

| ~11-12 (broad) | Singlet | -COOH |

Note: Chemical shifts can vary depending on the solvent used.

Table 2: ¹³C NMR Spectroscopic Data for 3-Mercaptopropionic Acid [5][6]

| Chemical Shift (ppm) | Assignment |

| ~177 | C=O |

| ~35 | -CH₂-C=O |

| ~20 | -CH₂-S |

Note: Chemical shifts can vary depending on the solvent used.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in 3-MPA by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Table 3: Characteristic Infrared (IR) Absorption Bands for 3-Mercaptopropionic Acid [7][8][9][10]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2900-3300 (broad) | O-H stretch | Carboxylic Acid |

| 2550-2600 | S-H stretch | Thiol |

| ~2922 | C-H stretch | Alkane |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1420 | C-H bend | Alkane |

| ~1220 | C-O stretch | Carboxylic Acid |

| ~930 | O-H bend | Carboxylic Acid |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. It is a valuable tool for studying the conformational structure of 3-MPA.

Table 4: Characteristic Raman Peaks for 3-Mercaptopropionic Acid [11][12]

| Wavenumber (cm⁻¹) | Assignment |

| ~2570 | ν(S-H) |

| ~1700 | ν(C=O) |

| ~1430 | δ(CH₂) |

| ~905 | ν(C-COOH) |

| ~867 | ν(S-H) related |

| ~735 | ν(C-S) trans conformer |

| ~674 | ν(C-S) gauche conformer |

| ~295 | Skeletal vibrations |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 3-MPA, aiding in its identification and structural confirmation.

Table 5: Key Mass Spectrometry Fragments for 3-Mercaptopropionic Acid (Electron Ionization) [13][14][15]

| m/z | Proposed Fragment |

| 106 | [M]⁺ (Molecular Ion) |

| 88 | [M - H₂O]⁺ |

| 73 | [M - SH]⁺ |

| 60 | [CH₂=C(OH)₂]⁺ |

| 47 | [CH₂SH]⁺ |

For the bis(trimethylsilyl) ester of 3-mercaptopropionic acid, the fragmentation of the parent molecular ion at m/z 250 results in major ions at m/z 235 ([M - CH₃]⁺), 178, 163, 135, 129, 75 ([Si(CH₃)₂OH]⁺), 73 ([Si(CH₃)₃]⁺), and 55 ([CH₂CHCO]⁺).[1]

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-mercaptopropionic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a spectrometer operating at a standard frequency (e.g., 300, 400, or 500 MHz for ¹H).

-

Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Use a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C (typically 1024 or more scans).

-

Process the data similarly to the ¹H spectrum.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Instrument Setup:

-

Sample Application: Place a small drop of neat 3-mercaptopropionic acid directly onto the center of the ATR crystal.[16][18]

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.[16]

-

Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically subtract the background spectrum.

-

Clean the ATR crystal thoroughly after analysis using a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe.[19]

-

Raman Spectroscopy

-

Sample Preparation: Place a small amount of liquid 3-mercaptopropionic acid in a glass capillary tube or on a suitable microscope slide.

-

Instrument Setup:

-

Use a Raman spectrometer with a laser excitation source of appropriate wavelength (e.g., 532 nm or 785 nm).

-

Calibrate the spectrometer using a known standard (e.g., silicon).

-

-

Data Acquisition:

-

Focus the laser beam onto the sample.

-

Set the acquisition parameters, including laser power, exposure time, and number of accumulations, to obtain a high-quality spectrum while avoiding sample degradation.

-

Collect the Raman scattered light over the desired spectral range (e.g., 200-3000 cm⁻¹).

-

-

Data Processing: Process the spectrum to remove any background fluorescence and cosmic rays.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation (with derivatization for improved volatility):

-

For analysis of the neat compound, derivatization may be necessary to improve its volatility and chromatographic behavior. A common method is silylation.

-

In a reaction vial, mix a small amount of 3-mercaptopropionic acid with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a suitable solvent (e.g., acetonitrile).

-

Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.[20][21]

-

-

Instrument Setup:

-

Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar HP-5ms column).[20]

-

Set the GC oven temperature program to achieve good separation of the analyte from any impurities or solvent peaks. A typical program might start at a low temperature (e.g., 60 °C), ramp up to a higher temperature (e.g., 250 °C), and hold for a few minutes.[20]

-

Set the injector and transfer line temperatures appropriately (e.g., 250 °C).[20]

-

Use helium as the carrier gas at a constant flow rate.[20]

-

The mass spectrometer should be set to scan over a relevant mass range (e.g., m/z 40-300) in electron ionization (EI) mode.

-

-

Injection and Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.[22]

-

Acquire the mass spectral data as the compound elutes from the GC column.

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized 3-mercaptopropionic acid in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key chemical processes and logical relationships involving 3-mercaptopropionic acid.

Synthesis of 3-Mercaptopropionic Acid

The industrial synthesis of 3-mercaptopropionic acid is primarily achieved through the addition of hydrogen sulfide (B99878) to acrylic acid.[23]

Caption: Synthesis of 3-mercaptopropionic acid via Michael addition.

Role as a Nanoparticle Capping Agent

3-Mercaptopropionic acid is widely used to stabilize and functionalize nanoparticles, such as gold nanoparticles (AuNPs). The thiol group strongly binds to the nanoparticle surface, while the carboxylic acid group provides hydrophilicity and a site for further functionalization.[2][24]

Caption: Schematic of 3-MPA functionalizing a gold nanoparticle.

Inhibition of Glutamate (B1630785) Decarboxylase

3-Mercaptopropionic acid acts as a competitive inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter GABA from glutamate. This inhibition leads to a decrease in GABA levels in the brain.[25][26][27]

Caption: Logical flow of 3-MPA's inhibition of GABA synthesis.

Conclusion

This technical guide has provided a detailed summary of the spectroscopic analysis of 3-mercaptopropionic acid. The tabulated quantitative data from NMR, IR, Raman, and Mass Spectrometry serve as a valuable reference for the identification and characterization of this compound. The outlined experimental protocols offer standardized procedures for obtaining high-quality spectroscopic data. Furthermore, the visualizations of key chemical processes provide a conceptual framework for understanding the synthesis and functional applications of 3-MPA. This comprehensive resource is designed to support the work of researchers and professionals in the fields of chemistry, materials science, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. 3-Mercaptopropionic acid(107-96-0) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Mercaptopropionic acid(107-96-0) 13C NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 3-Mercaptopropionic acid(107-96-0) IR Spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 3-Mercaptopropionic Acid | C3H6O2S | CID 6514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-Mercaptopropionic acid [webbook.nist.gov]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. agilent.com [agilent.com]

- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. lipidmaps.org [lipidmaps.org]

- 22. uoguelph.ca [uoguelph.ca]

- 23. grokipedia.com [grokipedia.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Inhibition of glutamate decarboxylase activity by 3-mercaptopropionic acid has different time course in the immature and adult rat brains [pubmed.ncbi.nlm.nih.gov]

- 27. Effects of the glutamic acid decarboxylase inhibitor 3-mercaptopropionic acid on the synthesis of brain GABA in vivo and postmortally - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Mercaptopropionate: Properties, Applications, and Experimental Protocols

This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, molecular structure, and significant applications in scientific research and drug development. Detailed experimental protocols and a summary of its primary signaling pathway are included to support practical laboratory use.

Core Concepts: CAS Number and Molecular Structure

3-Mercaptopropionic acid (3-MPA), and its conjugate base this compound, is a bifunctional organic molecule containing both a thiol (-SH) and a carboxylic acid (-COOH) group. This dual functionality makes it a versatile reagent in various chemical and biological applications.

The Chemical Abstracts Service (CAS) Registry Number for 3-mercaptopropionic acid is 107-96-0 .[1][2][3] Its molecular structure is characterized by a three-carbon chain with a sulfanyl (B85325) group at position 3.

Molecular Formula: C₃H₆O₂S[4][5][6]

Linear Formula: HSCH₂CH₂CO₂H[1]

IUPAC Name: 3-sulfanylpropanoic acid[6]

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of 3-mercaptopropionic acid is presented in the table below. This data is essential for safe handling, experimental design, and understanding its behavior in various systems.

| Property | Value | References |

| Molecular Weight | 106.14 g/mol | [1][5][6][7] |

| Appearance | Clear, colorless to yellowish liquid | |

| Melting Point | 16.8 - 19 °C | [7][8] |

| Boiling Point | 110-111 °C at 15 mmHg | [9][7] |

| Density | 1.218 g/mL at 21-25 °C | [7] |

| Flash Point | 93 °C (closed cup) | [1][4][7] |

| pKa | 4.34 (carboxylic acid), 10.84 (thiol) | [7] |

| Solubility | Soluble in water, alcohol, benzene, and ether | [7][8] |

| Refractive Index | 1.491 - 1.493 at 20 °C | [4][7] |

| Acute Oral Toxicity (LD50, rat) | 50 - 400 mg/kg |

Key Applications and Experimental Protocols

3-Mercaptopropionic acid has several important applications in research and development, primarily stemming from its ability to interact with metal surfaces and to inhibit a key enzyme in neurotransmitter synthesis.

Nanoparticle Synthesis

The thiol group of 3-MPA exhibits a strong affinity for the surface of noble metal nanoparticles, making it an effective capping agent to control growth and prevent aggregation.[9] It is particularly useful for creating hydrophilic and functionalized nanoparticles.

This protocol describes a typical procedure for the synthesis of gold nanoparticles (AuNPs) capped with 3-mercaptopropionic acid.

-

Preparation of Gold Solution: Prepare an aqueous solution of a gold salt, such as tetrachloroauric acid (HAuCl₄).

-

Phase Transfer (for hydrophobic synthesis): If starting from an organic phase, mix the aqueous gold solution with a phase transfer agent like tetraoctylammonium bromide (TOAB) in a non-polar solvent (e.g., toluene). Stir vigorously until the gold ions transfer to the organic phase.

-

Addition of Capping Agent: To the gold-containing phase, add a solution of 3-mercaptopropionic acid. The molar ratio of thiol to gold can be adjusted to control the final nanoparticle size.

-

Reduction: While stirring, add a reducing agent such as sodium borohydride (B1222165) (NaBH₄) dropwise. A color change indicates the formation of gold nanoparticles.

-

Purification: After the reaction is complete, purify the nanoparticles by repeated precipitation (e.g., with ethanol) and centrifugation to remove excess reagents.

-

Final Product: The purified AuNPs can be dried or redispersed in a suitable solvent for storage and further use.

Induction of Seizures in Animal Models

3-MPA is a potent convulsant that is widely used in neuroscience research to model epilepsy.[2] Its mechanism of action involves the inhibition of glutamate (B1630785) decarboxylase, the enzyme responsible for synthesizing the inhibitory neurotransmitter GABA.

This protocol is adapted from a model used to study drug-resistant epilepsy.[9]

-

Animal Habituation: For 7 consecutive days, administer a saline injection (0.1 ml, intraperitoneal) to the mice. This acclimatizes the animals to handling and injection procedures.

-

Seizure Induction: For the following 23 days, administer a daily intraperitoneal injection of 3-mercaptopropionic acid. The dosage is gradually increased from 30 mg/kg to 36 mg/kg over the treatment period to consistently induce generalized seizures.[9]

-

Behavioral Observation: After each 3-MPA injection, observe the mice for at least 30 minutes, recording seizure severity and latency.

-

Pharmacoresistance Testing: After the 23-day induction period, the efficacy of anticonvulsant drugs can be tested. For example, an anticonvulsant like phenytoin (B1677684) (18 mg/kg, i.p.) can be administered 2 hours before the final 3-MPA injection to assess its ability to prevent seizures.[9]

Signaling Pathway: Inhibition of GABA Synthesis

The primary mechanism by which 3-mercaptopropionic acid exerts its biological effects in the central nervous system is through the competitive inhibition of glutamate decarboxylase (GAD).[7][10] GAD is the rate-limiting enzyme in the synthesis of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain.

By inhibiting GAD, 3-MPA leads to a reduction in GABA levels.[10] This disrupts the delicate balance between excitatory and inhibitory neurotransmission, leading to a state of hyperexcitability and, consequently, convulsions. The inhibition of GAD by 3-MPA has been demonstrated to be competitive with respect to the substrate, L-glutamate.[7]

Conclusion

3-Mercaptopropionic acid is a valuable tool for researchers in chemistry, materials science, and neuroscience. Its well-defined chemical properties and biological activities, particularly its role as a GAD inhibitor, make it a standard reagent for nanoparticle functionalization and for creating robust animal models of seizures. The experimental protocols and pathway diagram provided in this guide offer a solid foundation for the effective and safe use of this compound in a research setting.

References

- 1. grokipedia.com [grokipedia.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-mercaptopropionic acid inhibits GABA release from rat brain slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New model of pharmacoresistant seizures induced by 3-mercaptopropionic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 3-Mercaptopropionic Acid | C3H6O2S | CID 6514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Differences between immature and adult rats in brain glutamate decarboxylase inhibition by 3-mercaptopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. academic.oup.com [academic.oup.com]

The Solubility Profile of 3-Mercaptopropionic Acid: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Physicochemical Properties and Solvent Compatibility of a Versatile Thiol Compound

Introduction

3-Mercaptopropionic acid (3-MPA) is a bifunctional organic compound featuring both a carboxylic acid and a thiol group. This unique structure imparts a versatile range of chemical properties, making it a valuable intermediate and functional agent in numerous applications, including pharmaceutical synthesis, polymer chemistry, and the development of self-assembled monolayers. A thorough understanding of its solubility in various solvents is critical for its effective use in research, development, and manufacturing. This technical guide provides a comprehensive overview of the solubility of 3-mercaptopropionic acid, complete with quantitative data, experimental methodologies, and a visualization of its primary biochemical interaction.

Physicochemical Properties of 3-Mercaptopropionic Acid

3-Mercaptopropionic acid is a colorless to pale yellow oily liquid at room temperature with a characteristic pungent odor.[1][2] Its dual functional groups allow it to participate in a wide array of chemical reactions. The carboxylic acid group provides acidic properties and a site for esterification, while the thiol group is a potent nucleophile and can be readily oxidized.

Quantitative Solubility Data

The solubility of 3-mercaptopropionic acid is dictated by its ability to form hydrogen bonds via its carboxylic acid and thiol groups, as well as the overall polarity of the molecule. It is generally characterized by its high solubility in water and polar organic solvents.[3] The available quantitative solubility data is summarized in the table below.

| Solvent | Chemical Formula | Solubility (g/L) | Temperature (°C) |

| Water | H₂O | > 100[1] | 25 |

| Methanol | CH₃OH | 309.07[4] | 20 |

| Ethanol (B145695) | C₂H₅OH | 209.83[4] | 20 |

| n-Propanol | C₃H₇OH | 165.27[4] | 20 |

Note: A pH of 2 has been recorded for a 120 g/L aqueous solution at 20°C.[5][6]

Qualitative Solubility Profile

Qualitatively, 3-mercaptopropionic acid is described as being soluble or miscible in a range of common solvents:

-

Alcohols : Soluble in ethanol and other alcohols.[4][7][12][10]

-

Aromatic Hydrocarbons : Soluble in benzene.[1][4][7][12][8][9][11]

-

Chlorinated Solvents : Slightly soluble in chloroform.[5][6][13]

It is generally observed that 3-mercaptopropionic acid is more soluble in polar organic solvents compared to non-polar ones.[3] The solubility in aqueous solutions is also pH-dependent; at higher pH values, the deprotonation of the carboxylic acid group to form a carboxylate anion increases its solubility.[3]

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of 3-mercaptopropionic acid are not widely published, a general methodology based on the principle of reaching equilibrium saturation can be employed. The following is a generalized protocol that can be adapted for various solvents.

Materials and Equipment:

-

3-Mercaptopropionic acid (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Vials with screw caps

-

Pipettes and syringes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:

-

Preparation of Saturated Solutions :

-

Add an excess amount of 3-mercaptopropionic acid to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Prepare triplicate samples for each solvent to ensure the reliability of the results.

-

-

Equilibration :

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation :

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid phase, centrifuge the vials at a moderate speed.

-

-

Sample Analysis :

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette or syringe to avoid precipitation.

-

Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of 3-mercaptopropionic acid.

-

-

Calculation of Solubility :

-

From the determined concentration and the dilution factor, calculate the solubility of 3-mercaptopropionic acid in the solvent at the specified temperature. The results are typically expressed in g/L or mol/L.

-

Biochemical Interaction: Inhibition of Glutamate (B1630785) Decarboxylase

In a biological context, 3-mercaptopropionic acid is known to act as a competitive inhibitor of the enzyme glutamate decarboxylase (GAD).[1][7] GAD is a key enzyme in the central nervous system responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate. By inhibiting GAD, 3-mercaptopropionic acid reduces the levels of GABA, which can lead to convulsant effects. This interaction is a critical consideration in toxicological studies and in the use of 3-MPA in neuroscience research.

Caption: Competitive inhibition of Glutamate Decarboxylase (GAD) by 3-Mercaptopropionic Acid (3-MPA).

Conclusion

3-Mercaptopropionic acid exhibits a favorable solubility profile, being highly soluble in water and polar organic solvents. This characteristic, combined with its dual chemical functionality, underpins its utility in a wide range of scientific and industrial applications. The data and methodologies presented in this guide provide a foundational resource for researchers and professionals in drug development and other fields, enabling informed solvent selection and experimental design. A clear understanding of its biochemical interactions, such as the inhibition of glutamate decarboxylase, is also crucial for its safe and effective application.

References

- 1. grokipedia.com [grokipedia.com]

- 2. nbinno.com [nbinno.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. scent.vn [scent.vn]

- 5. atamankimya.com [atamankimya.com]

- 6. 3-Mercaptopropionic acid | 107-96-0 [chemicalbook.com]

- 7. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]

- 8. 3-Mercaptopropionic acid, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. parchem.com [parchem.com]

- 10. chem-stop.com [chem-stop.com]

- 11. 3-Mercaptopropionic acid, 99% | Fisher Scientific [fishersci.ca]

- 12. 3-Mercaptopropionic Acid | C3H6O2S | CID 6514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-Mercaptopropionic acid CAS#: 107-96-0 [m.chemicalbook.com]

Thermal Stability of 3-Mercaptopropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptopropionic acid (3-MPA), a bifunctional organic compound featuring both a thiol and a carboxylic acid group, is a versatile molecule with applications in pharmaceuticals, polymer chemistry, and nanotechnology.[1] Its utility in various processes, some of which may involve elevated temperatures, necessitates a thorough understanding of its thermal stability. This guide provides a comprehensive overview of the thermal decomposition of 3-MPA, including its degradation profile, decomposition products, and the methodologies used to assess its thermal properties.

Thermal Decomposition Profile

Quantitative Thermal Analysis Data (Illustrative)

In the absence of specific experimental data for 3-mercaptopropionic acid, the following table presents an illustrative thermal decomposition profile based on general knowledge of the thermal behavior of organic acids and thiols. This data should be considered hypothetical and is intended to provide a representative example of the expected thermal events.

| Parameter | Value (Illustrative) | Technique | Notes |

| Onset of Decomposition (Tonset) | ~210 °C | TGA/DSC | The temperature at which significant thermal degradation begins. |

| 5% Mass Loss Temperature (Td5) | ~225 °C | TGA | Represents the initial stage of significant decomposition. |

| Peak Decomposition Temperature (Tmax) | ~260 °C | TGA/DTG | The temperature at which the maximum rate of mass loss occurs. |

| 50% Mass Loss Temperature (Td50) | ~275 °C | TGA | Indicates substantial degradation of the compound. |

| Residue at 500 °C (Inert Atmosphere) | < 5% | TGA | The amount of non-volatile material remaining at high temperatures. |

| Decomposition Enthalpy (ΔHd) | Endothermic | DSC | The decomposition process requires an input of energy. |

Proposed Thermal Decomposition Pathway

The thermal decomposition of 3-mercaptopropionic acid is a complex process involving the degradation of both the thiol and carboxylic acid functional groups. The likely decomposition pathway involves a combination of decarboxylation, desulfurization, and fragmentation reactions, leading to the formation of gaseous products.

Experimental Protocols for Thermal Analysis

The thermal stability of 3-mercaptopropionic acid can be experimentally determined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following are detailed methodologies for these key experiments, based on established standards.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of 3-mercaptopropionic acid as a function of temperature in a controlled atmosphere.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: An accurately weighed sample of 3-mercaptopropionic acid (typically 5-10 mg) is placed into an inert TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The crucible is loaded into the TGA furnace. The furnace is then purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting data is plotted as percentage mass loss versus temperature. The onset of decomposition, temperatures of specific mass loss percentages (e.g., 5%, 50%), and the temperature of the maximum rate of decomposition (from the derivative of the TGA curve, DTG) are determined.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of 3-mercaptopropionic acid as a function of temperature.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of 3-mercaptopropionic acid (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, typically heating from ambient temperature to a temperature above the decomposition range (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to identify endothermic or exothermic events associated with decomposition. The onset temperature and the enthalpy change (ΔH) for these events are calculated.

Experimental Workflow and Data Analysis

The assessment of the thermal stability of a compound like 3-mercaptopropionic acid follows a systematic workflow, from sample preparation to data interpretation.

Conclusion

3-Mercaptopropionic acid exhibits thermal instability at temperatures exceeding 200°C, decomposing to form gaseous products including carbon oxides and sulfur oxides. While specific quantitative thermal analysis data is limited in the public domain, standardized methodologies such as TGA and DSC can be employed to precisely characterize its decomposition profile. For professionals in drug development and chemical research, a thorough understanding of the thermal stability of 3-MPA is crucial for ensuring safe handling, defining processing limits, and predicting the shelf-life of related formulations. It is recommended that experimental thermal analysis be conducted to obtain specific data for any application where 3-MPA may be subjected to elevated temperatures.

References

Mechanism of Action of 3-Mercaptopropionate as a Capping Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 3-mercaptopropionic acid (3-MPA) as a capping agent in the synthesis and stabilization of nanoparticles. 3-MPA is a versatile bifunctional ligand widely employed for nanoparticles intended for biomedical and sensing applications due to its ability to impart aqueous stability and provide a reactive carboxyl terminus for further functionalization.

Core Mechanism of Action

The efficacy of 3-mercaptopropionate as a capping agent stems from the distinct functionalities of its two terminal groups: the thiol (-SH) group and the carboxylic acid (-COOH) group.

1.1. The Pivotal Role of the Thiol Group

The thiol group is the primary anchoring point of the 3-MPA molecule to the nanoparticle surface. This interaction is particularly strong with noble metals, such as gold and silver, and semiconductor materials used in quantum dots, like CdTe and CdS/ZnS.[1][2] The binding mechanism involves the formation of a coordinate bond between the sulfur atom and the metal atoms on the nanoparticle surface. This process is often facilitated by the deprotonation of the thiol group to a thiolate anion (-S⁻), which then acts as a strong nucleophile.[1] The pH of the reaction medium is a critical parameter, as a higher pH promotes the deprotonation of the thiol group, enhancing its binding affinity to the nanoparticle surface.[3]

1.2. The Function of the Carboxylic Acid Group

While the thiol group anchors the 3-MPA molecule, the carboxylic acid group extends into the surrounding medium, providing crucial stabilizing and functional properties.

-

Colloidal Stability: In aqueous solutions, particularly at pH values above its pKa, the carboxylic acid group deprotonates to form a negatively charged carboxylate group (-COO⁻).[4] This creates electrostatic repulsion between adjacent nanoparticles, preventing their aggregation and ensuring the long-term stability of the colloidal suspension.[4][5]

-

Hydrophilicity: The polar carboxylic acid group renders the nanoparticle surface hydrophilic, allowing for their dispersion in aqueous environments, which is essential for many biological applications.[1]

-

Further Functionalization: The carboxylate group serves as a convenient handle for the covalent attachment of other molecules, such as drugs, targeting ligands (e.g., antibodies, peptides), and biocompatible polymers (e.g., polyethylene (B3416737) glycol, PEG), through well-established chemistries like carbodiimide (B86325) (EDC) coupling.[5][6]

Data Presentation: Spectroscopic Evidence of 3-MPA Capping

The interaction of 3-MPA with nanoparticle surfaces can be quantitatively assessed using various spectroscopic techniques. The following tables summarize key data from Fourier-Transform Infrared (FTIR) Spectroscopy and X-ray Photoelectron Spectroscopy (XPS) studies, which confirm the binding of 3-MPA.

Table 1: FTIR Spectroscopy Data for 3-MPA Capping

| Vibrational Mode | Wavenumber (cm⁻¹) - Free 3-MPA | Wavenumber (cm⁻¹) - Capped on AuNP | Interpretation of Change |

| S-H Stretch | ~2550 | Absent | Indicates the deprotonation of the thiol group and formation of a sulfur-metal bond.[2] |

| C=O Stretch (Carboxylic Acid) | ~1708 | Shifted to ~1632 (asymmetric COO⁻) | The shift to a lower frequency indicates the deprotonation of the carboxylic acid to carboxylate and its interaction with the environment.[7] |

Table 2: XPS Core Level Binding Energies for 3-MPA Capped on Gold Nanoparticles

| Core Level | Binding Energy (eV) - Capped on AuNP | Interpretation |

| S 2p₃/₂ | ~162.3 | Attributed to a thiolate species chemisorbed on the gold surface.[8] |

| C 1s (-CH₂) | ~284.8 | Corresponds to the methylene (B1212753) groups in the 3-MPA backbone.[8] |

| C 1s (C-S) | ~286.3 | Indicates the carbon atom bonded to the sulfur.[8][9] |

| C 1s (C=O) | ~288.4 | Represents the carbon atom of the carboxyl group.[8][9] |

| O 1s | ~532 | A broad peak indicating the oxygen atoms of the carboxyl and hydroxyl groups.[9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of 3-MPA capped nanoparticles.

3.1. Synthesis of 3-MPA Capped Cadmium Sulfide (CdS) Nanoparticles

This protocol describes a typical aqueous synthesis of 3-MPA capped CdS quantum dots.

-

Precursor Solution Preparation: Solutions of Cadmium Chloride (CdCl₂) and 3-mercaptopropionic acid (MPA) are mixed in deionized water.

-

pH Adjustment: The pH of the mixed solution is adjusted to a specific value (e.g., 9.2, 10.2, 11.2, or 12.2) using a base such as Ammonium Hydroxide (NH₄OH).[3] The pH plays a significant role in the growth and optical properties of the nanoparticles.[3]

-

Inert Atmosphere: The solution is saturated with an inert gas, such as Nitrogen (N₂), for approximately 1.5 hours to remove dissolved oxygen, which can quench fluorescence.[3]

-

Sulfide Injection: An aqueous solution of Sodium Sulfide (Na₂S·9H₂O) is rapidly injected into the cadmium-MPA solution under vigorous stirring.[3]

-

Nanocrystal Growth: The reaction mixture is typically heated to allow for the nucleation and growth of the CdS nanocrystals. The size of the quantum dots can be controlled by the reaction time and temperature.

-

Purification: The synthesized nanoparticles are purified by precipitation with a non-solvent like isopropanol, followed by centrifugation to collect the nanoparticle pellet. The washing step is repeated to remove unreacted precursors and excess ligand.

3.2. Characterization by FTIR Spectroscopy

-

Sample Preparation: A small amount of the purified and dried 3-MPA capped nanoparticles is mixed with Potassium Bromide (KBr) powder and pressed into a pellet. A reference spectrum of pure 3-MPA is also prepared.

-

Data Acquisition: The FTIR spectra are recorded over a specific range (e.g., 400-4000 cm⁻¹).

-

Data Analysis: The spectrum of the capped nanoparticles is compared to the reference spectrum of 3-MPA. The disappearance of the S-H stretching band around 2550 cm⁻¹ and the shift in the carbonyl (C=O) stretching band are key indicators of successful capping.[2][7]

3.3. Characterization by X-ray Photoelectron Spectroscopy (XPS)

-

Sample Preparation: A concentrated solution of the purified nanoparticles is drop-casted onto a clean, conductive substrate (e.g., a silicon wafer) and dried under vacuum.

-

Data Acquisition: The sample is irradiated with X-rays in an ultra-high vacuum chamber. High-resolution spectra are collected for the core levels of interest, including S 2p, C 1s, O 1s, and the constituent elements of the nanoparticle (e.g., Au 4f or Cd 3d).

-

Data Analysis: The binding energies of the detected photoelectrons are determined and compared to reference values. The presence and chemical state of the elements in the capping agent on the nanoparticle surface are confirmed by identifying the characteristic peaks for thiolate-metal bonds and the functional groups of 3-MPA.[8][9]

Mandatory Visualizations

Diagram 1: Binding Mechanism of 3-MPA

Caption: Binding of 3-MPA to a nanoparticle surface.

Diagram 2: Experimental Workflow for Nanoparticle Synthesis

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ias.ac.in [ias.ac.in]

- 4. mdpi.com [mdpi.com]

- 5. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nuclear penetration of surface functionalized gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Localized Surface Plasmon Resonance Effect of Gold Nanoparticles Using 3-Mercaptopropionic Acid as Capping Material for Sensing Probe | Scientific.Net [scientific.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Core Principles of 3-Mercaptopropionate in Self-Assembly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptopropionic acid (3-MPA) is a bifunctional organic molecule that has garnered significant attention in the fields of nanotechnology, materials science, and biomedicine. Its structure, featuring both a thiol (-SH) and a carboxylic acid (-COOH) functional group, allows it to play a pivotal role in the spontaneous organization of molecules, a process known as self-assembly. This capability makes 3-MPA an essential building block for creating highly ordered, functional nanoscale architectures.

This technical guide provides an in-depth exploration of the fundamental principles governing the self-assembly of 3-MPA. We will delve into its role as a capping agent and linker for nanoparticles, the mechanisms of self-assembled monolayer (SAM) formation, critical influencing factors, and its applications in advanced drug delivery and biosensing systems.

Fundamental Chemical Properties

3-Mercaptopropionic acid (HSCH₂CH₂CO₂H) is a versatile organosulfur compound. Its utility in self-assembly is primarily derived from its two distinct functional groups:

-

Thiol Group (-SH): The sulfur atom in the thiol group exhibits a strong affinity for the surfaces of noble metals, particularly gold (Au), silver (Ag), and platinum (Pt), as well as for semiconductor quantum dots. This interaction forms a stable, semi-covalent bond (Au-S bond energy is on the order of 100 kJ/mol), anchoring the 3-MPA molecule to the substrate.

-

Carboxylic Acid Group (-COOH): This terminal group provides functionality to the self-assembled layer. It is hydrophilic and its charge is pH-dependent. The carboxyl group can be deprotonated to form a negatively charged carboxylate (-COO⁻), enabling electrostatic interactions. Crucially, it serves as a chemical handle for further functionalization, allowing for the covalent attachment of biomolecules such as proteins, antibodies, or nucleic acids.

The Mechanism of Self-Assembly on Surfaces

The formation of a 3-MPA self-assembled monolayer (SAM) on a substrate like gold is a spontaneous process driven by the reduction of the system's free energy. The process can be understood in several phases:

-

Initial Adsorption (Chemisorption): When a gold substrate is exposed to a solution of 3-MPA (typically in ethanol), the thiol groups rapidly chemisorb onto the gold surface. Initially, the molecules may lie in a disordered state on the surface.

-

Monolayer Organization: Over time (minutes to hours), the anchored molecules begin to organize. Intermolecular forces, such as van der Waals interactions between the propylene (B89431) chains and hydrogen bonding between the terminal carboxylic acid groups, drive the molecules into a densely packed, ordered, three-dimensional structure.

-

Stable Monolayer Formation: The final structure is a highly ordered monolayer where the alkyl chains are tilted at an angle (approximately 30 degrees from the surface normal on gold) to maximize packing density. The carboxylic acid groups are exposed at the monolayer-environment interface, defining the chemical properties of the new surface.

Key Factors Influencing Self-Assembly

The quality, stability, and functionality of the resulting 3-MPA self-assembled layer are highly dependent on several experimental conditions.

-

pH: The pH of the environment is a critical parameter. It dictates the protonation state of the terminal carboxylic acid group. At pH values below its pKa (~4.5), the group is protonated (-COOH) and neutral. At pH values above the pKa, it becomes deprotonated (-COO⁻) and negatively charged. This charge influences electrostatic interactions, solubility, and the ability to bind subsequent molecules. Studies have shown that pH can significantly affect the unit content and composition of 3-MPA-containing copolymers during biosynthesis.[1]

-

Solvent: The choice of solvent affects the solubility of 3-MPA and can influence the packing density and order of the final monolayer. Ethanol (B145695) is commonly used due to its ability to dissolve 3-MPA and its compatibility with gold substrates.

-

Concentration: The concentration of the 3-MPA solution impacts the rate of SAM formation and the final surface coverage. While self-assembly can occur at low concentrations, higher concentrations typically lead to faster monolayer formation.

-

Temperature: Temperature can affect the kinetics of self-assembly and the thermal stability of the resulting monolayer.

Applications in Drug Delivery and Biosensing

The bifunctional nature of 3-MPA makes it an ideal linker molecule for biomedical applications. The thiol group anchors the system to a nanoparticle core (e.g., gold nanoparticle), while the carboxyl group provides a site for conjugating drugs, targeting ligands, or biorecognition elements.

Drug Delivery

In drug delivery systems, 3-MPA can be used to create a hydrophilic and biocompatible shell on nanoparticles. This shell can improve the stability of the nanoparticles in biological fluids and provides a platform for attaching therapeutic agents. The linker chemistry is crucial, as it determines how the drug is released at the target site.[2][3][][5] For instance, pH-sensitive linkers can be designed to release a drug payload in the acidic microenvironment of a tumor.[2][][5]

Biosensors

3-MPA is extensively used in the fabrication of biosensors. A 3-MPA SAM on a gold electrode or nanoparticle creates a surface that can be easily functionalized with bioreceptors like antibodies or enzymes. The terminal carboxyl groups are typically activated using carbodiimide (B86325) chemistry (EDC/NHS) to form a stable amide bond with amine groups on the bioreceptor.[6][7][8] This process allows for the specific and stable immobilization of biological molecules, which is the foundational step for creating highly sensitive and selective diagnostic devices.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the self-assembly of 3-MPA and similar thiol-based ligands on nanoparticle surfaces, as reported in the literature.

Table 1: Ligand Packing Density on Gold Nanoparticles (AuNPs)

| Ligand | AuNP Diameter (nm) | Packing Density (molecules/nm²) | Measurement Technique |

|---|---|---|---|

| 3-Mercaptopropionic acid (MPA) | 5 - 100 | 7.8 (average) | ICP-OES[11] |

| 3-Mercaptopropionic acid (MPA) | 10 - 100 | ~7.8 ± 1.2 | ICP-OES[12] |

| Mercaptoundecanoic acid | - | 4.97 ± 0.01 | XPS[12] |

| Mercaptohexanoic acid | - | 4.58 ± 0.01 | XPS[12] |

Table 2: Zeta Potential of 3-MPA Capped Nanoparticles

| Nanoparticle Core | Capping Agent | Average Size (nm) | Zeta Potential (mV) | Conditions |

|---|---|---|---|---|

| CdTe | 3-MPA | 3 | ~ -40 to -65 | pH dependent[13] |

| CdTe | 3-MPA | 4 | ~ -35 to -55 | pH dependent[13] |

| Gold (Au) | Glutathione | 9.2 | -26.8 | In solution[14] |

| Gold (Au) | Hesperidin | ~40 | -29.40 | In solution[14] |

Note: Zeta potential is highly dependent on pH and buffer conditions. A value more negative than -30 mV or more positive than +30 mV generally indicates good colloidal stability.[14]

Table 3: Binding Affinity and Detection Limits for Biosensor Applications

| SAM Composition | Analyte | Dissociation Constant (Kᵈ) | Limit of Detection (LOD) |

|---|---|---|---|

| Biotinylated 3MPA:11MUA | Streptavidin | - | 6 ± 1 nM[6] |

| Anti-digoxin Aptamer | Digoxin | 17.8 x 10⁻⁹ M | -[15] |

Experimental Protocols

Protocol 1: Formation of a 3-MPA Self-Assembled Monolayer on Gold